

# Application Notes and Protocols for M-Cresyl-TFM-dU in Vitro Assays

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## Compound of Interest

Compound Name: MTHFD2-IN-4 sodium

Cat. No.: B12400388

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Audience: Researchers, scientists, and drug development professionals.

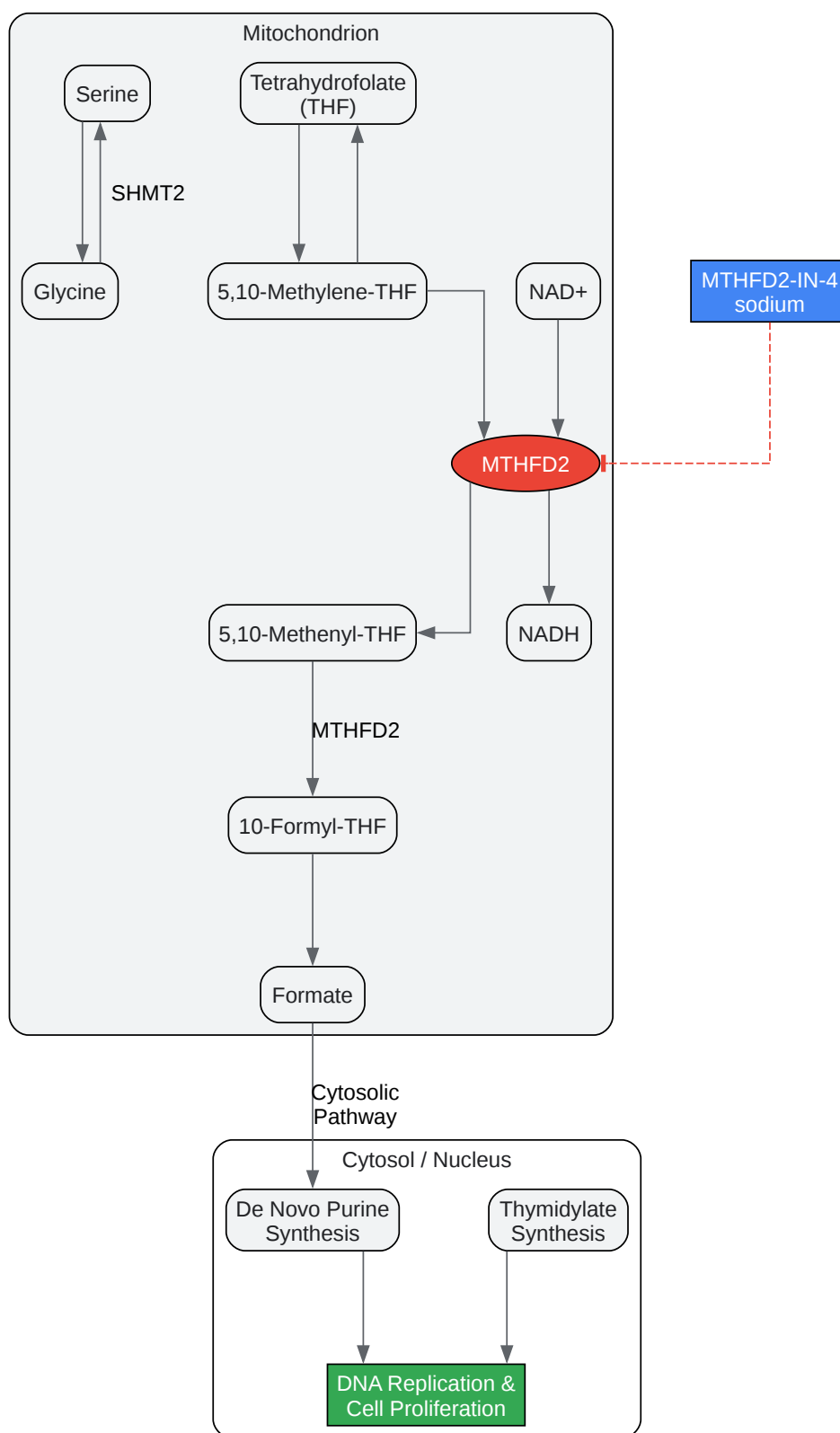
These application notes provide detailed protocols for in vitro assays involving the MTHFD2 inhibitor, **MTHFD2-IN-4 sodium**. The methodologies are intended for researchers in cancer biology, metabolism, and drug discovery.

## Introduction to MTHFD2

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism. It catalyzes the NAD<sup>+</sup>-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate and the subsequent hydrolysis to 10-formyltetrahydrofolate. These reactions are vital for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.<sup>[1][2][3][4]</sup> MTHFD2 is highly expressed in embryonic tissues and various cancer types but is found at low or undetectable levels in most healthy adult tissues.<sup>[1][5][6][7]</sup> This differential expression makes MTHFD2 an attractive therapeutic target for cancer. **MTHFD2-IN-4 sodium** is a chemical probe available for studying the biological roles of MTHFD2.

## MTHFD2 Signaling and Metabolic Pathway

The diagram below illustrates the central role of MTHFD2 in the mitochondrial one-carbon metabolic pathway, contributing to nucleotide synthesis and cellular proliferation.



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Caption: MTHFD2's role in one-carbon metabolism.

## Quantitative Data Summary

The inhibitory activity of MTHFD2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based viability assays. The table below presents data for known MTHFD2 inhibitors as a reference.

| Compound           | Target   | Assay Type  | IC50 (μM)          | Cell Line          | EC50 (μM)          | Reference |
|--------------------|----------|-------------|--------------------|--------------------|--------------------|-----------|
| DS18561882         | MTHFD2   | Biochemical | 0.008              | -                  | -                  | [8]       |
| DS44960156         | MTHFD2   | Biochemical | 1.34               | -                  | -                  | [8]       |
| TH9619             | MTHFD2   | Biochemical | -                  | HL-60              | -                  | [2]       |
| LY345899           | MTHFD1/2 | Biochemical | 0.08<br>(MTHFD2)   | -                  | -                  | [9]       |
| MTHFD2-IN-4 sodium | MTHFD2   | Biochemical | (To be determined) | (To be determined) | (To be determined) |           |

## Experimental Protocols

### MTHFD2 Biochemical Assay Protocol

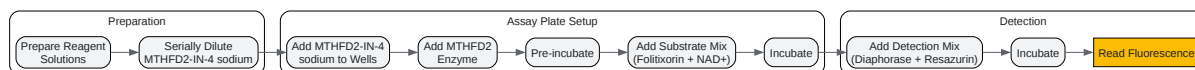
This protocol describes a fluorescence-based endpoint assay to determine the in vitro inhibitory activity of **MTHFD2-IN-4 sodium** on recombinant human MTHFD2 enzyme. The assay measures the production of NADH, which is coupled to the reduction of resazurin to the fluorescent product resorufin by diaphorase.

Materials:

- Recombinant Human MTHFD2
- **MTHFD2-IN-4 sodium**

- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl<sub>2</sub>, 0.01% Tween-20
- Folitixorin (5,10-Methylenetetrahydrofolic Acid)
- NAD<sup>+</sup>
- Diaphorase
- Resazurin
- NADH (for standard curve)
- 384-well black, flat-bottom plates
- Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Experimental Workflow Diagram:



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Caption: Workflow for the MTHFD2 biochemical assay.

Procedure:

- Reagent Preparation:
  - Prepare a 10 mM stock solution of **MTHFD2-IN-4 sodium** in DMSO. Create a serial dilution series in assay buffer.
  - Prepare a working solution of MTHFD2 in assay buffer.
  - Prepare a substrate mix containing Folitixorin and NAD<sup>+</sup> in assay buffer.[8]

- Prepare a detection mix containing diaphorase and resazurin in assay buffer.
- Assay Plate Setup:
  - Add 5  $\mu$ L of the **MTHFD2-IN-4 sodium** dilutions to the wells of a 384-well plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).
  - Add 10  $\mu$ L of the MTHFD2 enzyme solution to all wells except the negative control.
  - Pre-incubate the plate at room temperature for 15 minutes.
- Enzymatic Reaction:
  - Initiate the reaction by adding 10  $\mu$ L of the substrate mix to all wells.
  - Incubate the plate at 37°C for 60 minutes.
- Signal Detection:
  - Stop the reaction and initiate the detection by adding 10  $\mu$ L of the detection mix to all wells.
  - Incubate the plate at room temperature for 10-15 minutes, protected from light.
  - Measure the fluorescence intensity using a plate reader.
- Data Analysis:
  - Subtract the background fluorescence (negative control) from all readings.
  - Normalize the data to the positive control (100% activity).
  - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## Cell Proliferation Assay (CCK-8)

This protocol is for assessing the effect of **MTHFD2-IN-4 sodium** on the proliferation of cancer cells in vitro.<sup>[10]</sup>

#### Materials:

- Cancer cell line with high MTHFD2 expression (e.g., MCF-7, HCT-116)[10][11]
- Complete cell culture medium
- **MTHFD2-IN-4 sodium**
- Cell Counting Kit-8 (CCK-8)
- 96-well cell culture plates
- Microplate reader (450 nm absorbance)

#### Procedure:

- Cell Seeding:
  - Seed cells into 96-well plates at a density of 1,000-5,000 cells per well in 100  $\mu$ L of complete medium.
  - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of **MTHFD2-IN-4 sodium** in complete medium.
  - Replace the medium in the wells with 100  $\mu$ L of the medium containing the different concentrations of the inhibitor. Include vehicle control (DMSO) wells.
- Incubation:
  - Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Cell Viability Measurement:
  - Add 10  $\mu$ L of CCK-8 solution to each well.
  - Incubate for 1-4 hours at 37°C.

- Measure the absorbance at 450 nm using a microplate reader.[10]
- Data Analysis:
  - Subtract the absorbance of the blank (medium only) from all readings.
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Plot the percent viability against the logarithm of the inhibitor concentration and determine the EC50 value.

## Conclusion

The provided protocols offer a framework for the in vitro evaluation of **MTHFD2-IN-4 sodium**. The biochemical assay allows for the direct assessment of enzymatic inhibition, while the cell proliferation assay provides insights into the compound's effects in a cellular context. These methods are fundamental for characterizing the potency and cellular activity of novel MTHFD2 inhibitors.

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